GSK321

説明

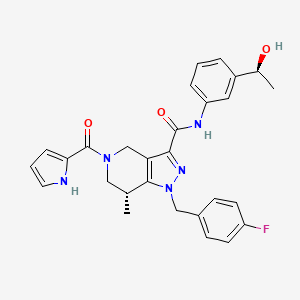

Structure

3D Structure

特性

IUPAC Name |

(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFDDVKCCBDPQZ-MSOLQXFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to GSK321 and its Pharmacodynamic Effect on 2-Hydroxyglutarate (2-HG) Levels

This guide provides a comprehensive technical overview of GSK321 (Ivosidenib), a targeted inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We will explore the scientific rationale for its development, its precise mechanism of action, and its profound pharmacodynamic effect on the oncometabolite 2-hydroxyglutarate (2-HG). This document is intended for researchers, clinicians, and drug development professionals engaged in oncology and precision medicine.

Introduction: The Oncogenic Role of Mutant IDH1

Isocitrate dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently producing NADPH.[1] This reaction is vital for cellular respiration and defense against oxidative stress.[2] In several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, a recurrent somatic point mutation occurs in the IDH1 gene.[3][4]

This mutation confers a neomorphic (new) enzymatic function, causing the mutant IDH1 (mIDH1) protein to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5][6] The accumulation of 2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[6] This widespread epigenetic dysregulation leads to a block in cellular differentiation, promoting oncogenesis.[3][6] Consequently, the direct measurement of 2-HG serves as a key biomarker for both disease presence and response to targeted therapy.[7][8]

GSK321 (Ivosidenib): A Targeted Allosteric Inhibitor

GSK321, also known as Ivosidenib (AG-120), is a potent, selective, and orally bioavailable small-molecule inhibitor designed specifically to target the mIDH1 enzyme.[4][9]

Mechanism of Action

GSK321 functions as an allosteric inhibitor.[10][11] It binds to a pocket between the homodimeric mIDH1 R132H complex, which is formed when the enzyme is in an open state.[10][11][12] This binding is highly specific and does not occur in the active site, nor does it directly interact with the mutated residue (e.g., R132H) or the NADP+ cofactor.[10][11] By binding to this allosteric site, GSK321 locks the enzyme in an inactive conformation, effectively shutting down the neomorphic catalytic activity and halting the production of 2-HG.[3][11] This targeted inhibition allows for the restoration of normal myeloid differentiation.[3]

The diagram below illustrates the biochemical pathway and the inhibitory action of GSK321.

Pharmacodynamics: Suppression of 2-HG Levels

The primary pharmacodynamic effect of GSK321 is the robust and sustained reduction of 2-HG levels in patients with mIDH1-positive cancers.[13][14] This effect is observable in various biological matrices, including plasma, bone marrow, and tumor tissue, making 2-HG an invaluable biomarker for assessing target engagement and therapeutic efficacy.[7][13][14]

Clinical studies have demonstrated that oral administration of GSK321 (e.g., 500 mg once daily) leads to a rapid and significant decrease in plasma 2-HG concentrations.[13][14] Reductions of over 90% are commonly observed, with levels often approaching those found in healthy individuals.[13][15] Steady-state suppression of 2-HG is typically achieved within 14-15 days of continuous dosing.[13][15]

Quantitative Data Summary

The following table summarizes the potent inhibitory activity of GSK321 against various IDH1 mutations and the clinical pharmacodynamic response.

| Parameter | Value | Source |

| In Vitro Potency (IC₅₀) | ||

| mIDH1 R132H | 4.6 nM | [9] |

| mIDH1 R132C | 3.8 nM | [9] |

| mIDH1 R132G | 2.9 nM | [9] |

| Wild-Type IDH1 | 46 nM | [9] |

| Clinical Pharmacodynamics | ||

| Recommended Dose | 500 mg once daily | [14] |

| Time to Steady State | ~14 days | [13] |

| Plasma 2-HG Reduction | ≥90% | [13] |

| Terminal Half-Life | 72–138 hours | [13][14] |

Causality Insight: The high potency and >100-fold selectivity for mutant IDH1 over IDH2 minimize off-target effects.[9] The long half-life supports a convenient once-daily dosing regimen and ensures sustained suppression of 2-HG production, which is critical for inducing and maintaining differentiation of the malignant cell population.[13][14]

Experimental Protocol: Quantification of 2-HG by LC-MS/MS

The gold standard for quantifying 2-HG levels in biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[13][15][16] This method offers high sensitivity, specificity, and the ability to distinguish between D- and L-enantiomers of 2-HG.

Trustworthiness: A self-validating protocol requires meticulous sample handling, the use of a stable isotope-labeled internal standard (SIL-IS), and rigorous quality controls. The use of a SIL-IS, such as ¹³C₅-2-HG, is crucial as it co-elutes with the endogenous analyte and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy and precision.[8]

Workflow Overview

The diagram below outlines the validated workflow for 2-HG quantification from plasma or cell lysates.

Step-by-Step Methodology (Plasma Sample)

-

Sample Preparation:

-

Thaw human plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Expertise Insight: Working on ice is critical to minimize enzymatic activity and degradation of metabolites.

-

-

Internal Standard Spiking:

-

Add 10 µL of the stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) at a known concentration.

-

Expertise Insight: The IS should be added at the earliest possible stage to account for variability in all subsequent steps.

-

-

Protein Precipitation:

-

Add 200 µL of ice-cold 80% methanol.[17] This accomplishes two goals: it precipitates proteins that would otherwise interfere with the analysis and efficiently extracts small polar metabolites like 2-HG.

-

Vortex vigorously for 30 seconds.

-

-

Incubation & Centrifugation:

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

-

-

Chiral Derivatization (Optional but Recommended):

-

To separate D-2-HG from its L-enantiomer, derivatization is required for analysis on a standard C18 column. Diacetyl-L-tartaric anhydride (DATAN) is a common reagent for this purpose.[18][17][19]

-

Expertise Insight: This step converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated chromatographically.[17] This is essential because while mIDH1 produces D-2-HG, L-2-HG can accumulate under hypoxic conditions, and distinguishing between them provides cleaner, more specific data.[17]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system (e.g., an Agilent 1290 Infinity II LC coupled to a 6490 triple quadrupole mass spectrometer).[18]

-

Chromatography: Use a reverse-phase C18 column.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 2-HG and the SIL-IS. This provides exceptional specificity and reduces chemical noise.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (endogenous 2-HG) to the internal standard (SIL-IS).

-

Quantify the concentration of 2-HG by comparing this ratio to a standard curve prepared with known concentrations of 2-HG in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Conclusion

GSK321 (Ivosidenib) is a paradigm of targeted cancer therapy, effectively inhibiting the neomorphic activity of mutant IDH1. Its primary pharmacodynamic effect—the profound and sustained suppression of the oncometabolite 2-HG—is a direct measure of the drug's engagement with its target. The accurate quantification of 2-HG via validated LC-MS/MS protocols is therefore not merely an experimental endpoint but a critical tool in the clinical development and monitoring of mIDH1 inhibitors. It provides incontrovertible evidence of the drug's mechanism of action and serves as a vital biomarker for predicting and confirming patient response.

References

-

Okoye-Okafor, U. C., et al. (2015). Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia. Nature Chemical Biology. Available at: [Link]

-

Fan, B., et al. (2018). Clinical pharmacokinetics/pharmacodynamics (PK/PD) of ivosidenib in patients with IDH1-mutant advanced hematologic malignancies from a phase 1 study. ASCO Publications. Available at: [Link]

-

Agios Pharmaceuticals. (2019). Agios Reports Updated Data from Phase 1 Study of Ivosidenib in Combination with Azacitidine Demonstrating Deep and Durable Responses in Newly Diagnosed IDH1 Mutant Acute Myeloid Leukemia (AML) Patients. Agios Investor Relations. Available at: [Link]

-

Chen, Y., et al. (2022). Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers in Pharmacology. Available at: [Link]

-

National Cancer Institute. (2022). “Oncometabolite” Neutralizes Immune Cells Near Tumors. National Cancer Institute. Available at: [Link]

-

Fan, B., et al. (2019). Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. Lenus.ie. Available at: [Link]

-

Sikorski, K., et al. (2020). The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

-

Fan, B., et al. (2019). Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. ResearchGate. Available at: [Link]

-

Oldham, W. M., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]

-

Fan, B., et al. (2020). Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Hvinden, I. C., et al. (2021). Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations. Cell Reports Medicine. Available at: [Link]

-

Okoye-Okafor, U. C., et al. (2015). Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia. PMC - NIH. Available at: [Link]

-

Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent. Available at: [Link]

-

Goldberg, F. M., et al. (2023). Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia. Current Treatment Options in Oncology. Available at: [Link]

-

Martelli, M. P., et al. (2020). Enasidenib and ivosidenib in AML. Minerva Medica. Available at: [Link]

-

Ni, Y., et al. (2023). The roles of IDH1 in tumor metabolism and immunity. Future Oncology. Available at: [Link]

-

bioRxiv. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Available at: [Link]

-

Croden, J., et al. (2022). Interim Results of the Phase II Study Investigating CPX-351 in Combination with Ivosidenib for Patients with IDH1-Mutated Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome. Blood. Available at: [Link]

-

Ni, Y., et al. (2023). The Roles of IDH1 in Tumor Metabolism and Immunity. ResearchGate. Available at: [Link]

-

Yin, F., et al. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC–MS/MS using a surrogate analyte approach. ResearchGate. Available at: [Link]

-

Yin, F., et al. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. Bioanalysis. Available at: [Link]

-

Murthy, R. (2023). Results from AGILE: ivosidenib-azacitidine vs azacitidine-placebo in patients with IDH1m AML. VJHemOnc. Available at: [Link]

-

D'Alright, G. C., et al. (2021). Mutant IDH in Gliomas: Role in Cancer and Treatment Options. Cells. Available at: [Link]

Sources

- 1. Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of IDH1 in tumor metabolism and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enasidenib and ivosidenib in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paper: Interim Results of the Phase II Study Investigating CPX-351 in Combination with Ivosidenib for Patients with IDH1-Mutated Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome [ash.confex.com]

- 5. “Oncometabolite” Neutralizes Immune Cells Near IDH-Mutant Tumors - NCI [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DSpace [lenus.ie]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. biorxiv.org [biorxiv.org]

Targeting Epigenetic Plasticity: A Technical Guide to GSK321-Mediated IDH1 Inhibition

Executive Summary

GSK321 is a highly potent, allosteric inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1).[1] Unlike ATP-competitive inhibitors, GSK321 functions by locking the enzyme in a catalytically inactive, open conformation. This guide details the compound's utility in reversing the "oncometabolic" state of acute myeloid leukemia (AML) and glioma cells. By suppressing the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), GSK321 restores the function of

Part 1: Mechanistic Foundation

The Oncometabolic Blockade

The therapeutic value of GSK321 lies in its ability to disrupt the neomorphic activity of IDH1 mutations (specifically R132H, R132C, and R132G).

-

Wild-Type Function: Normal IDH1 converts isocitrate to

-ketoglutarate ( -

Neomorphic Mutation: The R132 mutation alters the active site, allowing the enzyme to reduce

-KG into (R)-2-hydroxyglutarate (2-HG) while consuming NADPH. -

Epigenetic Consequences: 2-HG is a structural analog of

-KG.[2] It acts as a competitive inhibitor for-

TET Family (TET1/2): Responsible for DNA demethylation (5mC

5hmC).[3] -

JmjC Domain Histone Demethylases (KDMs): Regulate chromatin accessibility (e.g., H3K9, H3K27 demethylation).

-

GSK321 Mode of Action: GSK321 binds to an allosteric pocket present only when the enzyme is in an open, cofactor-bound conformation.[1] This binding prevents the conformational closure required for catalysis, effectively "freezing" the enzyme and halting 2-HG production without directly competing with the substrate.

Visualization: The Epigenetic Reactivation Cascade

The following diagram illustrates the pathway from IDH1 inhibition to the restoration of cellular differentiation.

Caption: Mechanistic cascade showing GSK321-mediated blockade of 2-HG production and subsequent rescue of TET/KDM activity.

Part 2: Experimental Protocols

Protocol A: Validation of Target Engagement (2-HG Suppression)

Objective: Quantify the reduction of intracellular 2-HG levels to verify IDH1 inhibition. Standard: LC-MS/MS is the gold standard for specificity; enzymatic assays are less reliable due to potential interference.

-

Cell Seeding: Seed IDH1-mutant AML cells (e.g., THP-1 with knock-in or primary patient blasts) at

cells/mL. -

Treatment:

-

Experimental: GSK321 (Titration: 10 nM – 10

M). -

Control: DMSO (Vehicle).

-

Duration: 48–72 hours (metabolic turnover is rapid).

-

-

Extraction:

-

Pellet

cells (300 x g, 5 min). -

Resuspend in 80% cold methanol (-80°C) containing internal standard (d5-2-HG).

-

Vortex vigorously and incubate at -80°C for 20 min to precipitate proteins.

-

Centrifuge at 14,000 x g for 20 min at 4°C. Collect supernatant.

-

-

Analysis: Analyze via LC-MS/MS (SRM mode) monitoring the transition for 2-HG (m/z 147

129). -

Validation Criteria: A functional IC50 for GSK321 should be in the range of 3–10 nM for 2-HG reduction in cellular assays.

Protocol B: Epigenetic Remodeling & Differentiation Assay

Objective: Assess the functional consequence of GSK321 treatment on chromatin state and cellular phenotype.

-

Long-term Culture: Epigenetic remodeling is slow. Treat cells for 7–14 days .

-

Note: Replenish media and GSK321 every 3 days to maintain stable drug levels.

-

-

Flow Cytometry (Differentiation):

-

Harvest cells at Day 7 and Day 14.

-

Stain for myeloid differentiation markers: CD11b (Mac-1), CD14 , and CD15 .

-

Expectation: A shift from CD34+ (stem-like) to CD11b+/CD14+ (differentiated).

-

-

Methylation Analysis (RRBS/EPIC Array):

-

Extract gDNA using a kit compatible with bisulfite conversion.

-

Perform Reduced Representation Bisulfite Sequencing (RRBS).

-

Bioinformatics:[4] Focus on promoter CpG islands. Successful treatment will show a global decrease in methylation (hypomethylation) compared to DMSO control.

-

Part 3: Comparative Pharmacology

GSK321 is primarily a chemical probe.[5][6][7][8] For in vivo studies or clinical context, it is often compared to GSK864 or the clinical drug Ivosidenib (AG-120).

| Feature | GSK321 | GSK864 | Ivosidenib (AG-120) |

| Primary Use | In vitro Chemical Probe | In vivo Tool Compound | Clinical Therapeutic |

| Binding Site | Allosteric (Open conf.)[1] | Allosteric (Open conf.)[1] | Allosteric (Dimer interface) |

| Cellular IC50 (2-HG) | 4.6 nM | ~10–30 nM | ~10–20 nM |

| Solubility/PK | Low (Poor bioavailability) | Optimized for PK | Highly Optimized |

| Selectivity | High (Mutant > WT) | High (Mutant > WT) | High (Mutant > WT) |

| Key Reference | Okoye-Okafor et al. (2015) | Okoye-Okafor et al. (2015) | Popiciu et al. (2020) |

Part 4: Experimental Workflow Visualization

The following diagram outlines the standard workflow for validating GSK321 efficacy in a research setting.

Caption: Parallel experimental workflow for validating metabolic and epigenetic responses to GSK321.

References

-

Okoye-Okafor, U. C., et al. (2015).[9] "New IDH1 mutant inhibitors for treatment of acute myeloid leukemia."[1][9][10][11][12] Science.

-

Xu, W., et al. (2011). "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases."[2] Cancer Cell.

-

Popiciu, H. I., et al. (2020). "Ivosidenib: The First-in-Class IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia."[13] Journal of Clinical Medicine.

-

Sasaki, M., et al. (2012). "IDH1(R132H) mutation increases murine haematopoietic progenitors and alters epigenetics." Nature.

Sources

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic Reprogramming for Targeting IDH-Mutant Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetics in a Spectrum of Myeloid Diseases and Its Exploitation for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. icr.ac.uk [icr.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New IDH1 mutant inhibitors for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]

A Technical Guide to Interrogating the Myeloid Differentiation Block: The Role of the Mutant IDH1 Inhibitor, GSK321

Executive Summary

The arrest of cellular maturation, or differentiation block, is a hallmark of Acute Myeloid Leukemia (AML), particularly in cases harboring mutations in the Isocitrate Dehydrogenase 1 (IDH1) gene. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits epigenetic regulators, silences key genes, and halts myeloid development. GSK321 is a potent and selective small molecule inhibitor of mutant IDH1.[1][2] This guide provides a comprehensive technical framework for researchers to investigate and validate the hypothesis that GSK321 can overcome the 2-HG-induced myeloid differentiation block. We will detail the underlying mechanism, provide validated experimental workflows, and present robust protocols for assessing cellular differentiation, thereby equipping scientists with the tools to explore this promising therapeutic strategy.

The Molecular Nexus: Mutant IDH1, 2-HG, and the Epigenetic Blockade

In normal hematopoiesis, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific hotspot mutations (e.g., R132H, R132C) confer a new enzymatic function, causing the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[2]

This accumulation of 2-HG is the central pathogenic event. 2-HG structurally mimics α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases. The subsequent disruption of normal DNA and histone methylation patterns leads to a state of widespread hypermethylation.[3] This epigenetic dysregulation silences genes crucial for myeloid differentiation, effectively locking hematopoietic progenitors in an immature, proliferative state.

GSK321 intervenes at the apex of this cascade. It selectively binds to the mutant IDH1 enzyme, blocking its neomorphic activity.[4][5] This action depletes intracellular 2-HG levels, which in turn relieves the inhibition of TET enzymes and other dioxygenases. The resulting genome-wide DNA hypomethylation helps restore the expression of pro-differentiative genes, allowing the leukemic cells to resume their maturation trajectory toward a granulocytic fate.[3][6][7]

Caption: Mechanism of GSK321 in overcoming the IDH1-mutant differentiation block.

A Framework for Preclinical Investigation

To empirically validate the pro-differentiative effects of GSK321, a multi-assay approach is required. The following workflow provides a robust system for moving from cell culture to definitive data analysis.

Caption: A multi-modal workflow for assessing GSK321-induced myeloid differentiation.

Recommended Cell Line Models

The choice of cell model is critical. Experiments should include a positive model (IDH1-mutant) and a negative control (IDH1-wildtype) to demonstrate the on-target effect of GSK321.

| Cell Line | Type | Key Characteristics | Rationale |

| TF-1 R132H | Human Erythroleukemia | Engineered to express IDH1-R132H mutation. | Direct model to test mutant-IDH1 dependency. |

| Primary AML Cells | Patient-Derived | IDH1-mutant patient samples cultured ex vivo. | Highest clinical relevance.[7] |

| HL-60 | Human Promyelocytic | IDH1-wildtype. Differentiates with ATRA/DMSO. | Negative control for GSK321 specificity.[8] |

| U-937 | Human Histiocytic | IDH1-wildtype. Differentiates with PMA. | Negative control; monocytic lineage. |

Cell Culture and Treatment Protocol

Causality: This protocol establishes a baseline for observing changes solely attributable to GSK321 by including a vehicle control (DMSO) and titrating the compound to identify an optimal concentration.

-

Cell Seeding: Seed AML cells (e.g., TF-1 R132H) at a density of 2 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS and appropriate cytokines.

-

Compound Preparation: Prepare a 10 mM stock solution of GSK321 in DMSO.[6] Perform serial dilutions to create working stocks for a dose-response curve (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

-

Treatment: Add the diluted GSK321 or an equivalent volume of DMSO (vehicle control, typically ≤0.1% final volume) to the cell cultures.

-

Incubation: Culture the cells for 6 to 10 days, monitoring cell viability and morphology periodically. Replenish media with fresh compound every 2-3 days.

-

Harvesting: After the incubation period, harvest cells by centrifugation for downstream analysis.

Validating Differentiation: Key Experimental Protocols

Differentiation is a multi-faceted process. Therefore, validating it requires assessing changes in cell morphology, surface protein expression, and physiological function.

Morphological Assessment: Wright-Giemsa Staining

Causality: This classic cytological stain allows for the direct visualization of nuclear and cytoplasmic changes that define granulocytic maturation, such as nuclear segmentation and a decreased nuclear-to-cytoplasmic ratio.[9][10]

Protocol:

-

Smear Preparation: Prepare cell smears by centrifuging 1 x 10⁵ cells onto a glass slide using a cytocentrifuge (e.g., Cytospin) or by manual smear technique. Air dry completely.

-

Fixation: Fix the smear by immersing the slide in absolute methanol for 1-2 minutes.

-

Staining: Immerse the fixed slide in freshly prepared Wright-Giemsa stain solution for 5-10 minutes.

-

Buffering: Transfer the slide to a phosphate buffer solution (pH 6.8) for 10-15 minutes to allow the stain to differentiate.

-

Rinse & Dry: Gently rinse the slide with deionized water and allow it to air dry in an upright position.

-

Microscopy: Examine the slide under a light microscope at 40x and 100x (oil immersion) magnification. Acquire images of representative fields.

-

Analysis: Qualitatively assess changes. Look for a transition from large, round blast-like nuclei to smaller, indented, and multi-lobed (segmented) nuclei characteristic of mature neutrophils.

Immunophenotypic Analysis by Flow Cytometry

Causality: Flow cytometry provides a quantitative measure of differentiation by detecting changes in the expression of cell surface markers. CD11b and CD14 are well-established markers of myeloid maturation.[8][11]

Recommended Antibody Panel:

| Marker | Fluorochrome | Cell Population | Expected Change with Differentiation |

| CD45 | PerCP-Cy5.5 | Pan-Leukocyte | Gating marker; stable expression. |

| CD34 | PE | Stem/Progenitor | Expression should decrease. |

| CD11b | FITC | Granulocytes/Monocytes | Expression should significantly increase. |

| CD14 | APC | Monocytes | Expression may increase (monocytic) or remain low (granulocytic). |

| Viability Dye | e.g., 7-AAD | Dead Cells | Exclude non-viable cells from analysis. |

Protocol:

-

Cell Preparation: Harvest ~5 x 10⁵ cells per condition. Wash once with cold FACS buffer (PBS + 2% FBS).

-

Fc Block (Optional but Recommended): Resuspend cells in 100 µL of FACS buffer containing an Fc receptor blocking antibody to prevent non-specific binding. Incubate for 10 minutes on ice.

-

Antibody Staining: Add the pre-titrated antibody cocktail to the cells. Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

-

Final Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer and add the viability dye (e.g., 7-AAD) 5-10 minutes before analysis.

-

Data Acquisition: Acquire data on a flow cytometer, collecting at least 20,000 events in the live-cell gate.

-

Analysis: Gate on live, single cells based on forward/side scatter and viability dye exclusion. Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) of CD11b in the GSK321-treated population versus the DMSO control.

Functional Maturation Assay: NBT Reduction

Causality: This assay confirms that the morphologically and phenotypically differentiated cells are also functionally mature. Mature neutrophils exhibit a respiratory burst upon stimulation, producing reactive oxygen species (ROS) that reduce the soluble yellow Nitroblue Tetrazolium (NBT) dye into an insoluble dark-blue formazan precipitate.[12][13]

Protocol:

-

Cell Preparation: Resuspend 1 x 10⁶ cells in 100 µL of PBS.

-

Reagent Preparation: Prepare a 1 mg/mL solution of NBT in PBS and a 200 ng/mL solution of Phorbol 12-myristate 13-acetate (PMA) in PBS.

-

Stimulation & Staining: To each cell suspension, add 100 µL of the NBT solution and 10 µL of the PMA solution (to stimulate the respiratory burst). For an unstimulated control, add 10 µL of PBS instead of PMA.

-

Incubation: Incubate the tubes at 37°C for 30 minutes.

-

Cytocentrifugation: Prepare cytospin smears of the cells as described in the Wright-Giemsa protocol.

-

Counterstaining: Briefly counterstain with Safranin for 30 seconds, rinse, and dry.

-

Microscopy: Under a light microscope, count at least 200 cells. Score the percentage of cells containing intracellular dark-blue formazan deposits (NBT-positive).

Data Interpretation and Expected Outcomes

A successful experiment will demonstrate a clear, dose-dependent induction of differentiation in IDH1-mutant cells treated with GSK321, with minimal effect on IDH1-wildtype cells.

| Assay | DMSO Control (IDH1-mutant) | GSK321-Treated (IDH1-mutant) | Expected Outcome Rationale |

| Morphology | Predominantly large, undifferentiated blasts with round nuclei. | Increased population of cells with indented or segmented nuclei. | Visual confirmation of maturation along the granulocytic lineage.[7] |

| Flow Cytometry | Low % of CD11b+ cells. | High % of CD11b+ cells; increased CD11b MFI. | Quantitative evidence of myeloid surface marker upregulation. |

| NBT Assay | < 5% NBT-positive cells. | > 30-50% NBT-positive cells. | Proof of acquired functional capacity (respiratory burst). |

Conclusion

GSK321 represents a targeted therapeutic strategy that directly addresses the molecular pathology of IDH1-mutant AML. By inhibiting the production of the oncometabolite 2-HG, it restores the normal epigenetic landscape and relieves the myeloid differentiation block.[2][6] The experimental framework detailed in this guide provides a robust, multi-modal approach for researchers to validate this mechanism in vitro. By combining morphological, immunophenotypic, and functional assays, scientists can generate high-confidence data on the pro-differentiative efficacy of GSK321, contributing to the development of novel, targeted therapies for this challenging malignancy.

References

-

GSK321 leads to genome-wide DNA cytosine hypomethylation in IDH1 mutant AML cells. ResearchGate. [Link]

-

The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors. National Institutes of Health (PMC). [Link]

-

Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. National Institutes of Health. [Link]

-

Michael MCCABE | GlaxoSmithKline, London | GSK | Oncology R&D | Research profile. ResearchGate. [Link]

-

Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia. National Institutes of Health (PMC). [Link]

-

The Use of the Nitroblue Tetrazolium Test in Blood Granulocytes for Discriminating Bacterial and Non-Bacterial Neutrophilic Dermatitis. National Institutes of Health. [Link]

-

How to do a Wright-Giemsa Stain. Hardy Diagnostics. [Link]

-

Differentiation and Characterization of Myeloid Cells. National Institutes of Health (PMC). [Link]

-

Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes. PubMed. [Link]

-

The cytocentrifuge NBT test. National Institutes of Health (PMC). [Link]

-

GSK200200 - LSD1. Victorian Cancer Trials Link. [Link]

-

EML Erythroid and Neutrophil Differentiation Protocols. Protocolsonline. [Link]

-

A Guide to Myeloid Cell Markers. Biocompare. [Link]

-

Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers. [Link]

-

Identification of key regulatory pathways of myeloid differentiation using an mESC-based karyotypically normal cell model. PubMed Central. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. Identification of key regulatory pathways of myeloid differentiation using an mESC-based karyotypically normal cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Guide to Flow Cytometry Markers [bdbiosciences.com]

- 12. The Use of the Nitroblue Tetrazolium Test in Blood Granulocytes for Discriminating Bacterial and Non-Bacterial Neutrophilic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cytocentrifuge NBT test - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of D-2-Hydroxyglutarate (2-HG) Levels Following GSK321 Treatment

Application Note & Technical Guide

Executive Summary & Scientific Rationale

The accumulation of the oncometabolite (R)-2-hydroxyglutarate (D-2-HG) is the pathognomonic signature of neomorphic mutations in Isocitrate Dehydrogenase 1 (IDH1), specifically at residues R132H, R132C, and R132G. GSK321 is a potent, allosteric inhibitor of mutant IDH1 that locks the enzyme in a non-catalytic conformation, thereby arresting the conversion of

Accurately measuring GSK321 efficacy requires distinguishing the oncometabolite D-2-HG from its enantiomer L-2-HG , which accumulates non-specifically under hypoxia or acidosis.[1] Standard enzymatic assays often fail to distinguish these isomers, and non-chiral LC-MS methods without derivatization cannot separate them.

This guide provides two validated protocols:

-

High-Resolution LC-MS/MS with DATAN Derivatization (Gold Standard): For precise enantiomer separation and absolute quantification.

-

Enzymatic Dehydrogenase Assay (High Throughput): For rapid screening of total D-2-HG reduction.

Mechanism of Action & Signaling Pathway

Understanding the target engagement is critical for experimental design. GSK321 does not compete with the cofactor (NADPH); it binds to an allosteric pocket, preventing the conformational change required for catalysis.

Figure 1: IDH1 Mutation and GSK321 Inhibition Pathway[2]

Caption: GSK321 allosterically inhibits mutant IDH1, preventing the reduction of α-KG to the oncometabolite D-2-HG.

Experimental Design: Cell Culture & Treatment

Before quantification, proper sample generation is required. 2-HG has a slow turnover rate; therefore, short treatment windows (<12h) may yield false negatives.

-

Cell Lines:

-

Positive Control: HT-1080 (Endogenous IDH1 R132C), THP-1 (AML model).

-

Negative Control: IDH1-WT lines (e.g., U87-MG parental).

-

-

Dosing Strategy:

-

Dose Range: 0.1 nM to 10

M (GSK321 Cellular IC50 -

Duration: Minimum 48–72 hours. Intracellular 2-HG pools take time to deplete.

-

-

Replicates: Minimum

biological replicates per concentration.

Protocol A: LC-MS/MS with DATAN Derivatization (Gold Standard)

This method uses Diacetyl-L-tartaric anhydride (DATAN) to derivatize 2-HG.[1][2][3] This creates diastereomers from the D- and L-enantiomers, allowing them to be separated on a standard achiral C18 column.

Reagents Required

-

Internal Standard (IS): D-2-Hydroxyglutarate-d3 (disodium salt).

-

Derivatization Agent: Diacetyl-L-tartaric anhydride (DATAN) (50 mg/mL in Dichloromethane/Acetic Acid 4:1).

-

Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

-

LC Mobile Phases:

-

A: Water + 2mM Ammonium Formate (pH 3.5).

-

B: Acetonitrile (ACN).[1]

-

Step-by-Step Workflow

Step 1: Metabolite Extraction

-

Aspirate media from cells (6-well plate,

cells). -

Wash 1x with ice-cold PBS.

-

Add 1 mL of -80°C 80% MeOH containing 1

M Internal Standard (2-HG-d3). -

Scrape cells and transfer to 1.5 mL tube.

-

Vortex vigorously (1 min) and freeze-thaw 3x (Liquid N2 / 37°C bath) to ensure complete lysis.

-

Centrifuge at 14,000 x g for 15 min at 4°C.

-

Transfer supernatant to a new glass vial. Save the pellet for protein normalization (BCA Assay).

-

Evaporate supernatant to dryness using a SpeedVac or N2 stream.

Step 2: DATAN Derivatization

-

Redissolve dried residue in 50

L water. -

Add 100

L of DATAN solution (50 mg/mL in DCM:Acetic Acid). -

Cap and incubate at 75°C for 30 minutes . Critical: This step forms the diastereomers.

-

Cool to room temperature.

-

Evaporate to dryness under N2 stream.

-

Reconstitute in 100

L Water/ACN (90:10).

Step 3: LC-MS/MS Acquisition

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8

m) or equivalent. -

Flow Rate: 0.3 mL/min.

-

Gradient: 0-2 min (1% B), 2-10 min (1% to 60% B).

-

Mass Spec (Triple Quad): Negative Electrospray Ionization (ESI-).[1]

-

MRM Transitions:

-

2-HG-DATAN:

(Quantifier)[1] -

2-HG-d3-DATAN:

(IS)

-

-

Figure 2: LC-MS/MS Workflow

Caption: Extraction and DATAN derivatization workflow for enantioselective 2-HG quantification.[1]

Protocol B: Enzymatic Assay (High Throughput Screening)

This method is suitable for screening large libraries but is less specific than LC-MS. It relies on the enzyme D-2-Hydroxyglutarate Dehydrogenase (D-2-HGDH) .[1][4][5]

Principle

The generated NADH reduces a probe (e.g., WST-1 or Resazurin) via an electron coupler (Diaphorase), producing a colorimetric or fluorescent signal proportional to D-2-HG.Reagents

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0).

-

Enzyme Mix: Recombinant D-2-HGDH + Diaphorase.

-

Substrate: NAD+.[4]

-

Detection Probe: Resazurin (Fluorescence: Ex 530nm / Em 590nm).

Workflow

-

Sample Prep: Lyse cells in assay buffer; centrifuge to clear debris.

-

De-proteinization: (Optional but recommended) Filter lysates through 10kDa spin columns to remove endogenous enzymes that consume NADH.

-

Reaction Setup (96-well Black Plate):

-

Sample: 50

L lysate. -

Reaction Mix: 50

L containing Buffer, NAD+, D-2-HGDH, Diaphorase, Resazurin.

-

-

Incubation: 60 minutes at 37°C in the dark.

-

Measurement: Read Fluorescence (Ex 530 / Em 590).

Data Analysis & Interpretation

Normalization

Raw 2-HG values must be normalized to account for GSK321's anti-proliferative effects.

Comparison of Methods

| Feature | LC-MS/MS (DATAN) | Enzymatic Assay |

| Specificity | High (Distinguishes D vs L) | Moderate (D-specific, but matrix interference possible) |

| Sensitivity | High (nM range) | Moderate ( |

| Throughput | Low/Medium | High |

| Cost | High (Equipment) | Low |

| Use Case | Validation, PK/PD, Clinical | Primary Screening |

Troubleshooting & Pitfalls

-

L-2-HG Contamination: If using non-chiral methods, hypoxic cells will produce L-2-HG, which mimics D-2-HG. Solution: Use the DATAN LC-MS method for confirmation.[1]

-

Incomplete Derivatization: If the DATAN reaction is not heated to 75°C or lacks acetic acid, the diastereomer formation is inefficient.

-

Matrix Effects: High salt in lysis buffers can suppress MS ionization. Solution: Use volatile buffers (Ammonium Formate) and clean extraction (MeOH).

References

-

Mechanism of GSK321: Okoye-Okafor, U. C., et al. (2015). "Hybrid Isocitrate Dehydrogenase 1 Inhibitors." Nature Chemical Biology. Link

-

DATAN Derivatization Method: Struys, E. A., et al. (2004). "Liquid chromatography–tandem mass spectrometry analysis of 2-hydroxyglutarate enantiomers in body fluids." Clinical Chemistry. Link

-

GSK321 Characterization: "GSK321 Chemical Structure and Biological Activity." MedChemExpress. Link

-

Enzymatic Assay Principle: Balss, J., et al. (2012). "Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate." Acta Neuropathologica. Link

-

Clinical Relevance: DiNardo, C. D., et al. (2013). "Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia." Blood. Link

Sources

- 1. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv [biorxiv.org]

- 2. lcms.cz [lcms.cz]

- 3. agilent.com [agilent.com]

- 4. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Western blot protocol for histone methylation after GSK321

Topic: A Validated Western Blot Protocol for Monitoring Histone H3K27 Trimethylation Following Treatment with the EZH2 Inhibitor GSK126

Audience: Researchers, scientists, and drug development professionals.

Abstract

Histone methylation is a critical epigenetic modification that governs gene expression and chromatin architecture. The trimethylation of histone H3 at lysine 27 (H3K27me3), a mark predominantly associated with transcriptional repression, is catalyzed by the methyltransferase EZH2, the core enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1][2] Pharmacological inhibition of EZH2 presents a key strategy for the therapeutic reactivation of tumor suppressor genes. GSK126 is a potent and highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity.[3] Its application in research and clinical studies necessitates robust methods to verify its on-target effect, namely the global reduction of H3K27me3. This guide provides an in-depth, validated protocol for performing Western blot analysis to accurately quantify changes in H3K27me3 levels in cultured cells following treatment with GSK126. We delve into the critical principles of histone extraction, antibody validation, and data normalization, offering a self-validating workflow to ensure data integrity and reproducibility.

Note on Compound Specificity: This protocol uses GSK126 as a representative EZH2 inhibitor due to its well-characterized mechanism of action on histone methylation. The principles and methods described herein are broadly applicable to other EZH2 inhibitors (e.g., Tazemetostat, GSK343) and can be adapted to study various other histone modifications with the appropriate, validated antibodies.

PART 1: Scientific Background and Core Principles

The EZH2-H3K27me3 Epigenetic Axis

EZH2 is a histone methyltransferase that specifically catalyzes the transfer of methyl groups to lysine 27 on histone H3.[1][4] As part of the PRC2 complex, EZH2-mediated trimethylation of H3K27 is a hallmark of facultative heterochromatin, leading to chromatin compaction and the silencing of target genes.[2] Dysregulation of EZH2 activity is implicated in numerous cancers, making it a prime therapeutic target.[5][6] The inhibitor GSK126 binds to the EZH2 active site, preventing the methylation of H3K27 and leading to a subsequent decrease in global H3K27me3 levels, which can be robustly detected by Western blot.[3][7]

Caption: A comprehensive workflow for Western blot analysis of histone methylation.

Self-Validating Experimental Controls

| Control Type | Purpose | Implementation | Expected Outcome |

| Vehicle Control | To establish the baseline level of H3K27me3. | Treat cells with the same concentration of DMSO used to dissolve GSK126 for the same duration. | A strong band for H3K27me3 should be present. |

| Positive Inhibitor Control | To confirm the biological activity of the inhibitor and the responsiveness of the assay. | Treat cells with a known effective concentration of GSK126 (e.g., 1-5 µM) for a sufficient duration (e.g., 48-96 hours). | A significant reduction in the H3K27me3 band intensity compared to the vehicle control. |

| Loading Control | To normalize for differences in protein loading between lanes. | Probe a duplicate blot or strip and re-probe the same blot with an antibody against a total core histone (e.g., pan-Histone H3). [8] | Band intensity for Total H3 should be consistent across all lanes. |

| Transfer Efficiency Control | To verify that proteins have successfully transferred from the gel to the membrane. | After transfer, stain the membrane with Ponceau S solution. [9] | Protein bands should be visible on the membrane. The low molecular weight ladder bands should be sharp. |

PART 3: Detailed Experimental Protocols

Protocol 1: Cell Culture and GSK126 Treatment

-

Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.

-

Compound Preparation: Prepare a stock solution of GSK126 (e.g., 10 mM in DMSO). Store at -20°C.

-

Treatment: The following day, treat the cells with the desired concentrations of GSK126. Include a vehicle-only control (DMSO). A typical dose-response experiment might include 0.1, 0.5, 1, and 5 µM.

-

Incubation: Incubate the cells for a period sufficient to observe a decrease in histone methylation. Due to the stability of the H3K27me3 mark, this often requires multiple cell cycles. An incubation time of 48 to 96 hours is recommended. [7]5. Cell Harvest:

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-

Scrape the cells into 1 mL of ice-cold PBS containing protease inhibitors (e.g., cOmplete™, Mini Protease Inhibitor Cocktail).

-

Transfer to a microcentrifuge tube and pellet the cells by centrifuging at 1,000 x g for 5 minutes at 4°C.

-

Carefully discard the supernatant. The cell pellet can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.

-

Protocol 2: Simplified Acid Extraction of Histones

This protocol is adapted from several established methods. [10]

-

Cell Lysis: Resuspend the cell pellet from a 10 cm plate (approx. 40-50 µL packed cell volume) in 400 µL of ice-cold Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, plus protease inhibitors).

-

Incubation: Rotate the tube at 4°C for 30 minutes to allow cells to swell.

-

Nuclei Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant (cytoplasmic fraction).

-

Acid Extraction: Resuspend the nuclear pellet in 150 µL of 0.4 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

-

Incubation: Incubate on a rotator at 4°C for at least 4 hours (or overnight) to extract histones.

-

Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant contains the histone proteins. Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.

-

Neutralization: Neutralize the acid by adding 1/4 volume (37.5 µL) of 1.5 M Tris-HCl, pH 8.8. Verify the pH is near neutral.

Protocol 3: Protein Quantification, SDS-PAGE, and Transfer

-

Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay. Use the neutralization buffer as a blank.

-

Sample Preparation: For each sample, mix 10-20 µg of histone extract with 4X Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 15% Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder that resolves low molecular weight proteins. Run the gel until the dye front is near the bottom.

-

Transfer:

-

Equilibrate the gel in transfer buffer (Tris/Glycine with 20% methanol).

-

Activate a 0.2 µm PVDF membrane in methanol for 15 seconds, then rinse in deionized water and soak in transfer buffer.

-

Assemble the transfer stack and perform a semi-dry or wet transfer. For wet transfer, a common condition is 100V for 60 minutes, but this must be optimized to prevent blowout of small histones. [11]5. Verification: After transfer, briefly rinse the membrane in TBST and stain with Ponceau S to visualize protein bands and confirm successful, even transfer. Destain with TBST.

-

Protocol 4: Immunoblotting

-

Blocking: Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. [12]2. Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations.

-

Anti-H3K27me3: Incubate one membrane with this antibody.

-

Anti-pan-Histone H3: Incubate a second, identically loaded membrane (or the same membrane after stripping) with this antibody for loading control.

-

Incubate overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membranes three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membranes with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membranes three times for 10 minutes each with TBST.

-

Detection: Incubate the membranes with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the signal using a digital imager or X-ray film.

PART 4: Data Analysis and Interpretation

-

Image Acquisition: Capture images ensuring that the signal is not saturated (no black pixels within the band).

-

Densitometry: Use image analysis software (e.g., ImageJ/Fiji) to measure the integrated density of each band. [8]3. Normalization: For each sample, calculate the normalized H3K27me3 signal by dividing the integrated density of the H3K27me3 band by the integrated density of its corresponding Total H3 band.

-

Normalized Signal = (H3K27me3 Band Intensity) / (Total H3 Band Intensity)

-

-

Data Presentation: Express the results as a fold change relative to the vehicle-treated control. A bar graph with error bars representing the standard deviation from biological replicates is an effective way to visualize the data.

Representative Data Table

| Treatment | H3K27me3 Intensity | Total H3 Intensity | Normalized H3K27me3 (H3K27me3/Total H3) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 15,000 | 14,500 | 1.03 | 1.00 |

| GSK126 (1 µM) | 6,500 | 14,800 | 0.44 | 0.43 |

| GSK126 (5 µM) | 2,800 | 14,600 | 0.19 | 0.18 |

PART 5: Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Signal | - Inefficient histone extraction.- Poor protein transfer (blowout).- Inactive antibody or incorrect dilution. | - Confirm extraction with Ponceau S stain of the gel post-transfer.- Use a 0.2 µm PVDF membrane. Reduce transfer time/voltage.<[11]br>- Use a fresh aliquot of antibody and optimize dilution. |

| High Background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time to 1.5-2 hours or switch blocking agent (e.g., milk to BSA).<[9]br>- Reduce the concentration of primary and/or secondary antibodies.<[13]br>- Increase the number and duration of TBST washes. |

| Non-Specific Bands | - Antibody cross-reactivity.- Protein degradation. | - Use a highly specific, validated monoclonal antibody.<[14][15]br>- Ensure protease inhibitors are fresh and used at all steps from harvest to lysis. |

| Uneven Loading (Total H3) | - Inaccurate protein quantification.- Pipetting errors during loading. | - Re-quantify protein extracts carefully. Ensure buffer compatibility with the assay.- Use high-quality pipette tips and load gels carefully. |

References

- Protocol for histone acid extraction for Western blot. (2005). Protocol Online.

- Histone western blot protocol. Abcam.

- Gräff, J., & Tsai, L. H. (2013). Epigenetic Changes in the Brain: Measuring Global Histone Modifications. Methods in molecular biology (Clifton, N.J.), 1017, 237–251.

- Validation of Histone Modification Antibodies. Cell Signaling Technology.

- Analytical Techniques for Histone PTMs.

- Validation of Commercial Histone Modification Antibodies to be Used for ChIP. (2008). UCSC Genome Browser.

- western for methyl

- Extraction, purification and analysis of histones. (2007).

- Western Blot (WB) Protocol. EpigenTek.

- Histone Modific

- Egelhofer, T. A., et al. (2011). An assessment of histone-modification antibody quality. Nature structural & molecular biology, 18(1), 91–93.

- Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol.

- Simplified acid Histone extraction. Unknown Source.

- Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modific

- Histone modific

- Are histone modifications difficult to detect on Western Blot? (2024). Reddit.

- I am trying to use western blots to detect methylated histones, but I'm getting really inconsistent results. (2012).

- Why are my western blots not consistent? (2015).

- Western Blot Troubleshooting Guide. TotalLab.

- EZH2 inhibition reduces global H3K27me3 levels, however standard ChIP-seq methods do not reveal the reduction.

- Western Blot Troubleshooting. Thermo Fisher Scientific.

- Li, Y., et al. (2021). EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma. Frontiers in Cell and Developmental Biology, 9, 730092.

- GSK 126. Tocris Bioscience.

- Zeng, L., et al. (2016). The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A. Cancer Chemotherapy and Pharmacology, 77(4), 757–765.

- The function of histone methylation and acetylation regulators in GBM pathophysiology. (2020). Oncotarget, 11(36), 3346–3361.

- Cha, T. L., et al. (2015). GSK3β inactivation promotes the oncogenic functions of EZH2 and enhances methylation of H3K27 in human breast cancers. Molecular cancer, 14, 129.

- Chang, Y. C., & Hung, M. C. (2012).

Sources

- 1. GSK3β inactivation promotes the oncogenic functions of EZH2 and enhances methylation of H3K27 in human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]

- 4. The function of histone methylation and acetylation regulators in GBM pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]

- 10. mdanderson.org [mdanderson.org]

- 11. researchgate.net [researchgate.net]

- 12. Histone western blot protocol | Abcam [abcam.com]

- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. An assessment of histone-modification antibody quality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genome.ucsc.edu [genome.ucsc.edu]

Application Note: Generation and Validation of a GSK321-Resistant Cancer Cell Line

Abstract

Acquired resistance to targeted therapies is a primary obstacle in oncology. The generation of drug-resistant cell lines is an indispensable in vitro tool for elucidating the molecular mechanisms of this resistance, identifying novel biomarkers, and evaluating next-generation therapeutic strategies. This guide provides a comprehensive, field-proven framework for establishing a cancer cell line with acquired resistance to GSK321, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). The protocols herein detail the systematic dose-escalation method, robust validation of the resistant phenotype, and initial characterization of resistance mechanisms, empowering researchers to build reliable models for advanced cancer research.

Introduction: The Rationale for a GSK321-Resistant Model

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that functions as a critical negative regulator in numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[1][2] Due to its role in controlling cell proliferation, survival, and differentiation, GSK3 has emerged as a significant therapeutic target in various cancers.[3] Small molecule inhibitors targeting GSK3, represented here by the compound GSK321 , are a promising class of anti-cancer agents.

However, as with many targeted therapies, the emergence of acquired resistance can limit their long-term clinical efficacy.[4] Developing cell lines that are resistant to GSK321 allows researchers to proactively investigate how cancer cells adapt to and overcome the selective pressure of GSK3 inhibition. Such models are crucial for:

-

Identifying the genetic and epigenetic alterations that confer resistance.

-

Discovering "bypass" signaling pathways that cells activate to survive.

-

Screening for combination therapies that can prevent or overcome resistance.

This document provides a detailed methodology for generating and validating a GSK321-resistant cell line using a continuous exposure, dose-escalation approach.[5][6]

Section 1: Foundational Concepts & Pre-Experimental Setup

The GSK3 Signaling Axis

GSK3 is a constitutively active kinase in resting cells, where it phosphorylates and primes a multitude of substrates for degradation or inactivation.[7] A key example is its role in the "destruction complex" with Axin and APC, where it phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation.[8] Inhibition of GSK3, therefore, leads to the stabilization and nuclear accumulation of β-catenin, which can modulate the expression of genes involved in cell proliferation.[8] GSK3 inhibitors, like GSK321, typically function as ATP-competitive agents, binding to the kinase domain and preventing substrate phosphorylation.[9]

dot graph "GSK3_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Simplified GSK3 Signaling & Inhibition", fontcolor="#202124", fontsize=14, labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Mechanisms of Acquired Kinase Inhibitor Resistance

Understanding potential resistance mechanisms is key to designing validation experiments. Resistance to kinase inhibitors generally falls into several categories[4][10]:

-

On-Target Alterations: Mutations in the GSK3 gene that prevent GSK321 binding or amplification of the GSK3 gene, increasing the total amount of target protein.[10]

-

Bypass Pathway Activation: Upregulation of parallel signaling pathways that provide redundant survival and proliferation signals, making the cell indifferent to GSK3 inhibition.[4]

-

Drug Efflux and Metabolism: Increased expression of drug efflux pumps (e.g., P-glycoprotein) that actively remove GSK321 from the cell.

-

Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad resistance to various therapies.[11]

Pre-Experimental Protocol: Cell Line Selection and Baseline IC50 Determination

The success of generating a resistant line begins with rigorous baseline characterization.

Causality Behind Experimental Choices:

-

Cell Line Selection: Choose a cancer cell line known to be sensitive to GSK3 inhibition. This sensitivity suggests a dependency on the GSK3 pathway, providing a strong selective pressure for resistance to develop. Pancreatic and ovarian cancer cell lines, for example, have shown dependence on GSK3.[12]

-

Baseline IC50: The half-maximal inhibitory concentration (IC50) is the cornerstone metric.[13] It establishes the starting sensitivity of the parental cell line and serves as the benchmark against which resistance is measured. An accurate baseline IC50 is non-negotiable for quantifying the resistance factor.

Protocol 1: Baseline IC50 Determination for GSK321

-

Cell Seeding: Plate the parental cancer cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Dilution Series: Prepare a 2-fold or 3-fold serial dilution of GSK321 in complete growth medium. A typical range might span from 10 µM down to 1 nM, including a vehicle-only control (e.g., 0.1% DMSO).

-

Treatment: Remove the overnight culture medium and replace it with 100 µL of the GSK321 serial dilutions. Include at least three technical replicates for each concentration.

-

Incubation: Incubate the plates for a period that corresponds to 2-3 cell doubling times (e.g., 48-72 hours).

-

Viability Assay: Assess cell viability using a standard method such as an MTT, MTS (e.g., CellTiter 96 AQueous One), or resazurin-based assay (e.g., alamarBlue).[14]

-

Data Analysis:

-

Normalize the data by setting the average absorbance of the vehicle-only control wells to 100% viability and the absorbance of a "no-cell" blank to 0%.[13]

-

Plot percent viability versus the log of the GSK321 concentration.

-

Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the IC50 value.[15][16] Software such as GraphPad Prism or online calculators can be used for this purpose.[17]

-

Section 2: Protocol for Generating the GSK321-Resistant Cell Line

The most robust and clinically relevant method for generating resistant cell lines is the continuous exposure, stepwise dose-escalation approach.[5][6] This method mimics the sustained drug pressure experienced by tumors during therapy and allows for the gradual selection of resistant clones.[5]

dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", label="Figure 2: Dose-Escalation Workflow", fontcolor="#202124", fontsize=14, labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Protocol 2: Stepwise Dose Escalation

-

Initiation: Begin culturing the parental cells in medium containing GSK321 at a concentration well below the IC50 (e.g., IC20 or IC30). This initial low concentration is critical to prevent massive cell death and allow for the selection of pre-existing or newly adapted resistant cells.

-

Culture and Monitoring: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Initially, a significant reduction in proliferation and an increase in cell death is expected.

-

Stabilization: Continue passaging the cells at the same drug concentration until their growth rate and morphology stabilize and resemble that of the untreated parental line. This phase can take several weeks.

-

Dose Escalation: Once the cell population has recovered, increase the concentration of GSK321 in the culture medium. A 1.5 to 2-fold increase is a standard increment.[18]

-

Iterative Process: Repeat steps 2-4, gradually increasing the drug concentration. The process is a marathon, not a sprint, and can take 6-12 months.[18]

-

Cryopreservation: At each stable dose level, cryopreserve vials of cells. This creates a valuable timeline of resistance development and provides backups in case of contamination.

-

Target Concentration: Continue the escalation until the cells can proliferate robustly in a concentration of GSK321 that is significantly higher than the parental IC50 (e.g., 10-fold to 100-fold). This final cell population is your bulk GSK321-Resistant (GSK321-R) line.

| Parameter | Recommendation | Rationale |

| Starting Concentration | IC20 - IC30 of parental line | Avoids complete culture collapse; allows for selection of tolerant cells. |

| Dose Increase Factor | 1.5x - 2.0x | A manageable increase in selective pressure without inducing excessive cell death. |

| Criteria for Escalation | Proliferation rate and viability return to >80% of the parental line. | Ensures the population is stable and adapted before increasing the stress. |

| Total Duration | 6 - 12 months | A realistic timeframe for the multi-step process of selection and adaptation.[18] |

Table 1: Key Parameters for the Dose-Escalation Protocol.

Section 3: Validation and Characterization of the Resistant Phenotype

Establishing that the new cell line is genuinely resistant is a critical validation step.

Protocol 3: Confirmation of Resistance via IC50 Shift Assay

The most definitive proof of resistance is a significant rightward shift in the dose-response curve.

-

Parallel Culture: Culture both the parental cell line and the newly generated GSK321-R line in their respective standard media (parental in drug-free medium, GSK321-R in its maintenance concentration of GSK321).

-

Assay Setup: Perform the IC50 determination assay as described in Protocol 1 simultaneously for both the parental and GSK321-R cell lines.

-

Analysis: Calculate the IC50 for both cell lines. The Resistance Factor (RF) is calculated as: Resistance Factor (RF) = IC50 (GSK321-R) / IC50 (Parental)

-

Interpretation: A high RF value (typically >10) confirms the successful generation of a resistant cell line.

| Cell Line | Hypothetical IC50 (nM) | Resistance Factor (RF) |

| Parental Line | 50 nM | 1x |

| GSK321-R Line | 2500 nM (2.5 µM) | 50x |

Table 2: Example of a Successful IC50 Shift Indicating Acquired Resistance.

Protocol 4: Assessing the Stability of the Resistant Phenotype

A crucial question is whether the resistance is stable or requires continuous drug pressure.

-

Drug Washout: Culture a flask of GSK321-R cells in drug-free medium for an extended period (e.g., 10-15 passages).

-

Re-challenge: After the drug-free period, re-determine the IC50 of these "washed-out" cells.

-

Interpretation:

-

Stable Resistance: If the IC50 remains high, the resistance is likely due to a stable genetic change (e.g., mutation).

-

Transient Resistance: If the IC50 reverts towards the parental level, the resistance may be due to transient epigenetic changes or the loss of an unstable genetic element.

-

Initial Mechanistic Investigation

Once validated, the real work of understanding the how begins.

dot digraph "Resistance_Mechanisms" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", label="Figure 3: Common Mechanisms of Kinase Inhibitor Resistance", fontcolor="#202124", fontsize=14, labelloc=b]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

-

Western Blot Analysis: Compare the protein levels of GSK3 (both alpha and beta isoforms) in parental versus GSK321-R cells. Overexpression in the resistant line would suggest gene amplification as a potential mechanism.[10]

-

Phospho-Protein Analysis: Using antibodies against phosphorylated (inactive) GSK3 (pSer21/9) and key downstream targets like β-catenin or Tau, assess whether the pathway is reactivated in resistant cells despite the presence of the drug.

-

Sanger Sequencing: Sequence the kinase domain of the GSK3 gene in the GSK321-R line to check for point mutations that could interfere with GSK321 binding.[10]

-

RNA-Seq/Proteomics: For a global, unbiased view, perform RNA sequencing or mass spectrometry-based proteomics to identify upregulated genes or proteins, which could point to novel bypass pathways or drug efflux pumps.[19]

Conclusion

The development of a drug-resistant cell line is a powerful, hypothesis-generating tool. The GSK321-R model established using these protocols provides a robust and reliable system for dissecting the complex biology of therapeutic resistance. By carefully validating the phenotype and systematically investigating the underlying molecular changes, researchers can uncover novel insights that may ultimately lead to more durable and effective cancer therapies.

References

-

Patsnap Synapse. (2024). What are GSK-3 inhibitors and how do they work? Retrieved from [Link]

-

Zhang, Y., et al. (2022). Glycogen Synthase Kinase 3β in Cancer Biology and Treatment. International Journal of Molecular Sciences, 23(15), 8397. Available at: [Link]

-

Wikipedia. (2023). Glycogen synthase kinase 3. Retrieved from [Link]

-

Vjod Interactive. (2025). Targeting GSK-3ß with elraglusib in pancreatic cancer. YouTube. Available at: [Link]

-

McCubrey, J. A., et al. (2021). Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. Cancers, 13(11), 2796. Available at: [Link]

-

MDPI Encyclopedia. (2022). GSK-3 Inhibitor. Retrieved from [Link]

-

McCubrey, J. A., et al. (2014). GSK-3 as potential target for therapeutic intervention in cancer. Oncotarget, 5(10), 2881–2911. Available at: [Link]

-

ResearchGate. (n.d.). Overview of the main signaling pathways in which GSK-3 is involved. Retrieved from [Link]

-

Lee, J. H., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 15(15), e4797. Available at: [Link]

-

Lin, Y., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 20(9), 2261–2267. Available at: [Link]

-

Creative Diagnostics. (n.d.). GSK3 Signaling Pathway. Retrieved from [Link]

-

Beurel, E., et al. (2015). Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. Pharmacology & Therapeutics, 148, 114–131. Available at: [Link]

-

Musella, M., et al. (2022). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. International Journal of Molecular Sciences, 23(17), 9968. Available at: [Link]

-

Le Tourneau, C., et al. (2009). Dose Escalation Methods in Phase I Cancer Clinical Trials. Journal of the National Cancer Institute, 101(10), 708–720. Available at: [Link]

-

Du, M., et al. (2023). Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors. Frontiers in Veterinary Science, 10, 1259560. Available at: [Link]

-

ResearchGate. (2023). How to calculate IC50? Retrieved from [Link]

-

JoVE. (2023). Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells. Retrieved from [Link]

-

Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

-

Bivona, T. G., & Doebele, R. C. (2016). Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer. Current Cancer Drug Targets, 16(1), 9–20. Available at: [Link]

-

bioRxiv. (2024). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the role of GSK-3 in the signaling pathways of ceramide-induced mitochondrial apoptosis. Retrieved from [Link]

-

Vasan, N., et al. (2019). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research, 39(10), 5275-5284. Available at: [Link]

-

Mozgunov, P., & Jaki, T. (2020). Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. PLoS ONE, 15(7), e0234354. Available at: [Link]

-

Awad, M. M., et al. (2020). Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. Clinical Cancer Research, 26(11), 2637–2645. Available at: [Link]

-

CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? Retrieved from [Link]

-

Zhang, X., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1283–1293. Available at: [Link]

-

Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

-

European Society for Medical Oncology. (2017). Mechanisms of TKI resistance. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Dose escalations methods used in phase I cancer clinical trials... Retrieved from [Link]

-

Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751–6752. Available at: [Link]

-

Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

-

Gillet, J. P., et al. (2011). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Proceedings of the National Academy of Sciences, 108(46), 18708–18713. Available at: [Link]

-